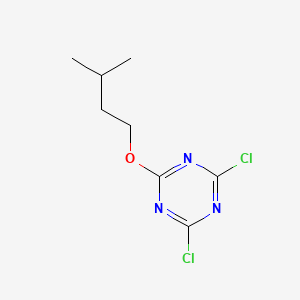![molecular formula C14H22BrNO B14590413 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-54-8](/img/structure/B14590413.png)
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenol group, and a methylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenol group. The methylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, automated control systems, and rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclopentyl ring or the phenol group.
Substitution: The methylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while substitution reactions may introduce new functional groups to the methylaminoethyl side chain.
Applications De Recherche Scientifique
4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide include other cyclopentyl phenol derivatives and methylaminoethyl-substituted compounds. Examples include:
- 4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol
- 4-[1-[2-(Ethylamino)ethyl]cyclopentyl]phenol
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the hydrobromide salt, which enhances its stability and solubility
Propriétés
Numéro CAS |
61321-54-8 |
|---|---|
Formule moléculaire |
C14H22BrNO |
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
4-[1-[2-(methylamino)ethyl]cyclopentyl]phenol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-15-11-10-14(8-2-3-9-14)12-4-6-13(16)7-5-12;/h4-7,15-16H,2-3,8-11H2,1H3;1H |
Clé InChI |
BXOJYQDTHJIDKK-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1(CCCC1)C2=CC=C(C=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
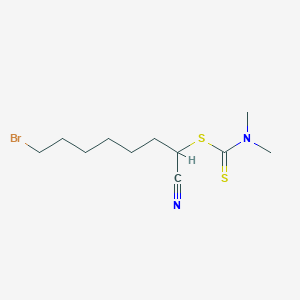
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
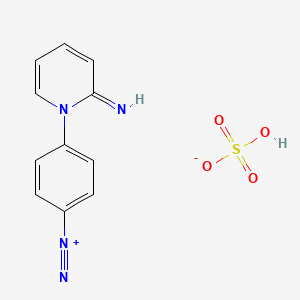
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
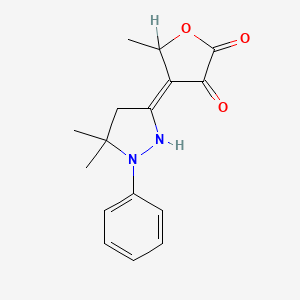
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
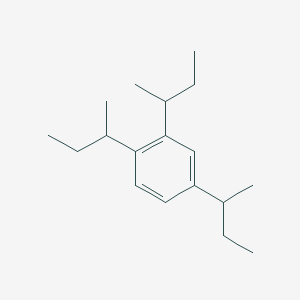
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
methanone](/img/structure/B14590420.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
